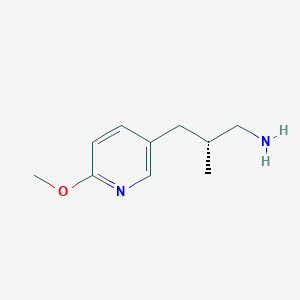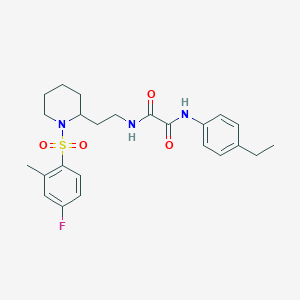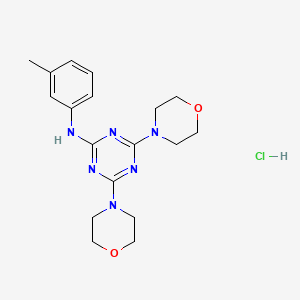
(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine, also known as MP-10, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in 2004 by a team of researchers led by David E. Nichols at Purdue University. MP-10 is structurally related to other psychoactive compounds such as amphetamines and cathinones, and its chemical structure is shown in Figure 1.
作用機序
The exact mechanism of action of (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine is not fully understood, but it is believed to involve the inhibition of serotonin and norepinephrine transporters in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can result in improved mood, decreased anxiety, and reduced cravings for addictive substances.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter levels, this compound has been shown to have several other biochemical and physiological effects. For example, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase the expression of several genes that are involved in the regulation of mood and emotion.
実験室実験の利点と制限
(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine has several advantages for use in laboratory experiments. It is a highly selective and potent serotonin and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the role of these neurotransmitters in various neuropsychiatric disorders. However, there are also some limitations to its use. For example, this compound has a relatively short half-life in the body, which means that it may need to be administered frequently in order to maintain its effects.
将来の方向性
There are several potential future directions for research on (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine. One area of interest is its potential as a treatment for addiction. Studies have shown that this compound can reduce cravings for addictive substances such as cocaine and methamphetamine, and it may be useful in combination with other therapies such as cognitive-behavioral therapy. Another area of interest is its potential as a treatment for depression and anxiety. This compound has been shown to be effective in animal models of these disorders, and it may be useful in combination with other antidepressant drugs. Finally, there is also interest in developing new compounds that are structurally related to this compound, in order to improve its potency and selectivity.
合成法
The synthesis of (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromo-4-methoxypyridine with 2-methylpropan-1-amine to form the intermediate 3-(6-methoxypyridin-3-yl)-2-methylpropan-1-amine. This intermediate is then treated with lithium aluminum hydride to reduce the pyridine ring to a piperidine ring, forming this compound. The overall yield of this synthesis is around 20%.
科学的研究の応用
(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine has been the subject of several scientific studies, mainly focusing on its potential as a treatment for various neuropsychiatric disorders such as depression, anxiety, and addiction. In vitro studies have shown that this compound acts as a potent and selective serotonin and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other antidepressant drugs such as venlafaxine and duloxetine.
特性
IUPAC Name |
(2R)-3-(6-methoxypyridin-3-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8(6-11)5-9-3-4-10(13-2)12-7-9/h3-4,7-8H,5-6,11H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRQQITVKSVBTE-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=C(C=C1)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2745169.png)
![Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2745172.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2745173.png)

![1-methyl-3-[(4-phenylpiperazino)sulfonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2745176.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745180.png)

![N-cyclopentyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2745185.png)
![2-Chloro-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]acetamide](/img/structure/B2745186.png)
![4-[2-Methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2745187.png)

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2745191.png)
